Methyl 2-((tert-butoxycarbonyl)amino)-5-nitrobenzoate
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Overview
Description
Methyl 2-((tert-butoxycarbonyl)amino)-5-nitrobenzoate is an organic compound that belongs to the class of benzoates. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, and a nitro group attached to the benzene ring. This compound is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((tert-butoxycarbonyl)amino)-5-nitrobenzoate typically involves the following steps:
Nitration of Methyl Benzoate: Methyl benzoate is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce methyl 5-nitrobenzoate.
Protection of Amino Group: The amino group is protected by reacting with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This step introduces the tert-butoxycarbonyl (Boc) group.
Coupling Reaction: The protected amino group is then coupled with methyl 5-nitrobenzoate under appropriate conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Reduction: The nitro group in Methyl 2-((tert-butoxycarbonyl)amino)-5-nitrobenzoate can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions, where the Boc group is removed under acidic conditions to reveal the free amino group.
Hydrolysis: The ester group in the compound can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.
Substitution: Trifluoroacetic acid (TFA) in dichloromethane (DCM) for Boc deprotection.
Hydrolysis: Sodium hydroxide (NaOH) in water or hydrochloric acid (HCl) in water.
Major Products
Reduction: Methyl 2-((tert-butoxycarbonyl)amino)-5-aminobenzoate.
Substitution: Methyl 2-amino-5-nitrobenzoate.
Hydrolysis: 2-((tert-butoxycarbonyl)amino)-5-nitrobenzoic acid.
Scientific Research Applications
Methyl 2-((tert-butoxycarbonyl)amino)-5-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes.
Medicine: It serves as a precursor in the synthesis of peptide-based drugs and other therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-((tert-butoxycarbonyl)amino)-5-nitrobenzoate involves its ability to undergo various chemical transformations, such as reduction, substitution, and hydrolysis. These reactions enable the compound to interact with different molecular targets and pathways, facilitating the synthesis of desired products. The Boc group provides stability and protection to the amino group, allowing for selective reactions to occur.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoate: This compound also contains a Boc-protected amino group and is used in similar synthetic applications.
Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate: Another Boc-protected amino ester with applications in organic synthesis.
Uniqueness
Methyl 2-((tert-butoxycarbonyl)amino)-5-nitrobenzoate is unique due to the presence of both a nitro group and a Boc-protected amino group on the benzene ring. This combination of functional groups provides distinct reactivity and stability, making it a valuable intermediate in various synthetic pathways.
Properties
IUPAC Name |
methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-nitrobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O6/c1-13(2,3)21-12(17)14-10-6-5-8(15(18)19)7-9(10)11(16)20-4/h5-7H,1-4H3,(H,14,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNQHCRSHSQNNFP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80695978 |
Source
|
Record name | Methyl 2-[(tert-butoxycarbonyl)amino]-5-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80695978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147290-58-2 |
Source
|
Record name | Methyl 2-[(tert-butoxycarbonyl)amino]-5-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80695978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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